Methyl 6-acetamido-3-hydroxypicolinate

Description

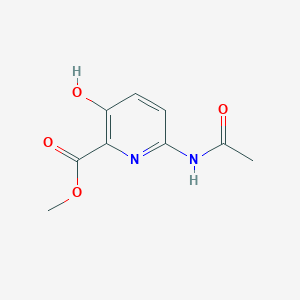

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 6-acetamido-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5(12)10-7-4-3-6(13)8(11-7)9(14)15-2/h3-4,13H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQBEYZFNGYKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570388 | |

| Record name | Methyl 6-acetamido-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152824-40-3 | |

| Record name | Methyl 6-acetamido-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Methyl 6 Acetamido 3 Hydroxypicolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 6-acetamido-3-hydroxypicolinate, both one-dimensional and two-dimensional NMR techniques would be indispensable.

One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two doublets for the pyridine (B92270) ring protons, H4 and H5. The chemical shifts would be influenced by the electron-donating hydroxyl and acetamido groups and the electron-withdrawing methyl ester group. The acetamido group would show a singlet for the methyl protons and a broader singlet for the N-H proton. The methyl ester group would exhibit a sharp singlet for its three protons. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal nine distinct signals, one for each carbon atom in the molecule. The pyridine ring carbons would resonate in the aromatic region, with their chemical shifts indicating the electronic effects of the substituents. The carbonyl carbons of the ester and amide groups would appear at the downfield end of the spectrum. The methyl carbons of the ester and acetamido groups would be found in the upfield region.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.9 | ~52 |

| -NHCOCH₃ | ~2.2 | ~24 |

| -NHCOCH₃ | ~9.5 (broad) | - |

| -OH | Variable (broad) | - |

| H4 | ~7.0-7.5 (d) | ~115-125 |

| H5 | ~7.5-8.0 (d) | ~125-135 |

| C2 | - | ~165-170 |

| C3 | - | ~145-155 |

| C6 | - | ~150-160 |

| C=O (ester) | - | ~168-172 |

| C=O (amide) | - | ~170-175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the coupling between the adjacent pyridine ring protons, H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the positions of the substituents on the pyridine ring. For example, correlations would be expected between the methyl ester protons and the C2 carbonyl carbon, and between the acetamido methyl protons and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the conformational analysis.

Conformational Analysis via NMR Spectroscopy

The orientation of the acetamido and methyl ester groups relative to the pyridine ring could be investigated using NOESY. For instance, NOE correlations between the N-H proton of the acetamido group and the H5 proton of the pyridine ring would suggest a particular conformation. The rotational barrier around the C6-N bond could also be studied using variable temperature NMR experiments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, and its fragmentation pattern would provide further structural confirmation. The expected monoisotopic mass is 210.0641 g/mol for the molecular formula C₉H₁₀N₂O₄.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), and cleavage of the amide group.

Predicted HRMS Fragmentation

| m/z | Possible Fragment |

| 210.0641 | [M]⁺ (Molecular ion) |

| 179.0457 | [M - OCH₃]⁺ |

| 151.0508 | [M - COOCH₃]⁺ |

| 168.0535 | [M - CH₂CO]⁺ |

| 139.0351 | [M - NHCOCH₃]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. The C=O stretching vibrations of the ester and amide groups would likely appear as strong bands in the 1650-1750 cm⁻¹ region. C-H stretching vibrations of the methyl and aromatic groups would be observed around 2900-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The pyridine ring vibrations would be expected to give strong signals in the Raman spectrum. The C=O stretching vibrations would also be Raman active.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3500 (broad) | Weak |

| N-H stretch | 3200-3400 (medium) | Weak |

| C-H stretch (aromatic) | 3000-3100 (medium) | Strong |

| C-H stretch (aliphatic) | 2850-3000 (medium) | Strong |

| C=O stretch (ester) | 1720-1740 (strong) | Medium |

| C=O stretch (amide) | 1670-1690 (strong) | Medium |

| C=C, C=N stretch (ring) | 1400-1600 (medium) | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, dictated by its electronic structure, would likely exhibit absorption maxima in the UV region. The pyridine ring, being an aromatic system, along with its substituents, constitutes the chromophore. The presence of the hydroxyl and acetamido groups is expected to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted pyridine.

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. The presence of the electron-donating hydroxyl group on the pyridine ring suggests that this compound may exhibit fluorescence. An emission spectrum would be recorded by exciting the molecule at its absorption maximum. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and pH.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for this compound could be located. This suggests that the crystal structure of this specific compound has not been determined and deposited in common repositories such as the Cambridge Crystallographic Data Centre (CCDC).

Typically, a single-crystal X-ray diffraction study would provide precise measurements of the molecular geometry in the solid state. This would include key information such as:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ).

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.

Without experimental data, a definitive table of crystallographic parameters for this compound cannot be generated.

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)

A review of the scientific literature did not yield any studies on the chiroptical properties of this compound. The applicability of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), depends on whether the molecule is chiral.

This compound, in its ground state, does not possess a stereocenter and is therefore achiral. As an achiral molecule, it would not exhibit optical activity, and thus its chiroptical spectroscopic data would be non-existent (i.e., zero signal in CD and ORD spectroscopy).

For chiroptical spectroscopy to be applicable, the molecule would need to:

Possess a chiral center (e.g., a carbon atom bonded to four different substituents).

Exhibit atropisomerism, where rotation around a single bond is restricted, leading to non-superimposable conformers.

Be part of a chiral crystalline environment.

Based on the chemical structure of this compound, none of these conditions are met. Therefore, chiroptical characterization is not applicable.

Theoretical and Computational Investigations of Methyl 6 Acetamido 3 Hydroxypicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict a wide range of properties. For Methyl 6-acetamido-3-hydroxypicolinate, such studies would provide fundamental data on its stability, reactivity, and spectral characteristics.

Geometry Optimization and Vibrational Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound would be calculated. A subsequent vibrational frequency analysis would confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and would predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Prediction of NMR Chemical Shifts and UV-Vis Spectra

DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the compound's structure. Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which correspond to electron excitations between molecular orbitals.

Molecular Orbital Analysis and Electronic Transitions

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. DFT calculations would map the electron density of these frontier orbitals on the structure of this compound, revealing likely sites for nucleophilic and electrophilic attack. The primary electronic transitions observed in the predicted UV-Vis spectrum would be assigned to specific orbital transitions, such as π → π*.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering insights into the compound's flexibility and its interactions with its environment (e.g., a solvent). An MD simulation of this compound, typically using force fields like CHARMM or AMBER, would reveal its preferred conformations in solution and the nature of its interactions, such as hydrogen bonding with water molecules. This information is crucial for understanding its solubility and behavior in a biological context.

Molecular Docking Studies for Putative Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If a potential biological target for this compound were hypothesized, docking studies would be performed to assess its binding affinity and mode of interaction within the target's active site. The results, often expressed as a docking score, would indicate the strength of the interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These studies are fundamental in screening potential drug candidates.

Biochemical and Molecular Interaction Studies of Methyl 6 Acetamido 3 Hydroxypicolinate

Investigation of Potential Biochemical Pathway Involvement

There is currently no available research in the public domain that investigates or identifies the involvement of Methyl 6-acetamido-3-hydroxypicolinate in any specific biochemical pathways. Studies on the metabolism, signaling cascades, or metabolic fate of this compound have not been reported.

Enzymatic Interaction Studies

No studies detailing the interaction of this compound with any enzyme have been found in the scientific literature.

Enzyme Kinetics and Mechanistic Investigations

Due to the absence of research, there is no data available on the enzyme kinetics or the mechanistic pathways of interaction between this compound and any enzymatic systems. Consequently, no data tables of kinetic parameters such as Michaelis-Menten constant (K_m) or catalytic efficiency (k_cat/K_m) can be provided.

Studies on Enzyme Reactivation Mechanisms

There are no published findings on the potential for this compound to act as an enzyme reactivator. The mechanisms and efficiency of such potential reactivation are therefore unknown.

Principles of Molecular Recognition

The principles of molecular recognition involving this compound as either a host or guest molecule have not been explored in the available scientific literature.

Exploration of Host-Guest Recognition Systems

No research has been conducted to explore the participation of this compound in host-guest recognition systems. There is no information on its binding affinities, specificities, or the thermodynamic forces driving such potential interactions.

Analysis of Supramolecular Complex Formation

There are no documented studies on the formation of supramolecular complexes involving this compound. As a result, information regarding the stoichiometry, stability constants, or structural characteristics of any such complexes is not available.

Characterization of Protein-Ligand Binding Affinities

The affinity with which a ligand binds to its protein target is a critical determinant of its biological activity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are commonly employed to quantify these interactions, providing key thermodynamic and kinetic parameters like the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

However, a thorough search of scientific databases yields no studies that have characterized the protein-ligand binding affinities of this compound. The absence of such data means that its potential molecular targets and the strength of its interactions remain unknown.

Ligand Design and Structure-Activity Relationship (SAR) Methodologies

The systematic exploration of a compound's chemical structure to understand and optimize its biological activity is a cornerstone of medicinal chemistry. This involves both the rational design of new derivatives and the detailed analysis of structure-activity relationships.

Rational Design of this compound Derivatives

Rational drug design leverages the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. This process often involves computational modeling to predict binding modes and energies, guiding the synthesis of novel analogs. For this compound, there is no available literature detailing any efforts toward the rational design of its derivatives. Such studies would typically involve identifying a biological target and then modifying the core structure of the picolinate (B1231196) to enhance its interaction with the target's binding site.

Modulation of Biological Activity through Targeted Structural Modifications

Structure-activity relationship studies involve synthesizing a series of related compounds and evaluating their biological activity to identify key structural features responsible for their effects. Modifications to a lead compound, such as this compound, could include altering the acetamido group, the hydroxyl group, or the methyl ester to probe their influence on activity. For instance, the position and nature of substituents on the pyridine (B92270) ring of picolinic acid derivatives have been shown in other studies to significantly impact their biological profiles, including their potential as acetylcholinesterase inhibitors or herbicides. nih.govmdpi.com However, no such SAR studies have been published for this compound itself.

Advanced Applications in Chemical Biology and Catalysis Research

Development and Application of Chemical Probes and Research Tools

There is currently no available scientific literature detailing the development or application of Methyl 6-acetamido-3-hydroxypicolinate as a chemical probe or a research tool. Chemical probes are small molecules used to study biological systems, and the specific structural and functional properties of this compound have not been reported in this context.

Role in Palladium-Mediated C-H Activation and Related Catalytic Processes

Detailed investigations into the role of this compound in palladium-mediated C-H activation or other catalytic processes are not present in the current body of scientific research. The utility of a compound in such reactions is highly dependent on its electronic and steric properties, which have not been explored for this specific molecule in the context of catalysis.

Ligand Design for Organometallic Catalysis

The design of ligands for organometallic catalysis is a sophisticated process that involves tailoring a molecule's structure to influence the reactivity and selectivity of a metal catalyst. There are no published studies that describe the use of this compound as a ligand in organometallic catalysis.

Mechanistic Investigations of C-H Activation Reactions

Mechanistic studies of C-H activation reactions are crucial for understanding and optimizing catalytic processes. As there are no reports of this compound being involved in such reactions, no mechanistic investigations have been conducted.

Contribution to the Understanding of Biological Systems and Processes

The contribution of this compound to the understanding of biological systems and processes has not been documented in peer-reviewed research. Its interactions with biological targets and its effects on cellular or physiological processes remain uninvestigated.

Exploitation in Advanced Biosensing Systems

Advanced biosensing systems often rely on specific molecular recognition events. The potential for this compound to be used in such systems has not been explored, and there is no data on its application in the development of biosensors.

Systematic Research on Analogues and Derivatives of Methyl 6 Acetamido 3 Hydroxypicolinate

Structural Modification of the Pyridine (B92270) Ring System

The pyridine ring is a central scaffold in many biologically active compounds, and its modification can significantly impact electronic properties, lipophilicity, and steric interactions with biological targets. nih.govnih.gov Altering the substitution pattern on the pyridine ring of Methyl 6-acetamido-3-hydroxypicolinate is a key strategy for probing structure-activity relationships (SAR).

Research in this area focuses on several approaches:

Introduction of Electron-Donating or Electron-Withdrawing Groups: Placing substituents at various positions on the pyridine ring can modulate the electron density of the aromatic system. nih.gov For instance, introducing electron-withdrawing groups like halogens (F, Cl, Br) or a trifluoromethyl group can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds. Conversely, electron-donating groups such as methyl or methoxy (B1213986) groups can increase electron density. nih.gov These electronic changes can affect binding affinity to target proteins.

Steric Modifications: The size and shape of substituents on the pyridine ring can be varied to explore the steric tolerance of the target's binding pocket. nih.gov Introducing bulky groups might enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that reduces activity. nih.gov

Positional Isomerism: Moving the existing substituents (acetamido and hydroxyl groups) to different positions on the pyridine ring generates constitutional isomers. This exploration helps to understand the critical orientation required for biological activity. Density functional theory (DFT) calculations on substituted picolinates have shown that the position of a substituent affects metal-ligand bond lengths, which can be a model for understanding interactions with biological targets. digitellinc.com

Table 1: Illustrative Pyridine Ring Modifications and Their Rationale

| Modification Position | Substituent Example | Rationale | Potential Impact |

| C4-position | -Cl, -CF₃ | Introduce electron-withdrawing character. | Alter pKa, modulate binding interactions. |

| C5-position | -CH₃, -OCH₃ | Introduce electron-donating character. | Enhance lipophilicity, probe steric limits. |

| C4/C5-position | Phenyl, Heteroaryl | Explore bulky substitutions. nih.gov | Probe for additional binding pockets, improve potency. nih.gov |

| Ring Nitrogen | N-oxide formation | Increase polarity and hydrogen bonding potential. | Improve aqueous solubility. |

Diversification of the Acetamido Moiety

The acetamido group (-NHCOCH₃) is a common functional group in bioactive molecules, capable of acting as both a hydrogen bond donor and acceptor. drughunter.com However, it can be susceptible to enzymatic hydrolysis. drughunter.com Diversification of this moiety is a critical step in developing more robust analogues. nih.gov

Key strategies for modifying the acetamido group include:

Alkyl Chain Variation: The methyl group of the acetyl moiety can be replaced with longer alkyl chains (ethyl, propyl) or cyclic groups (cyclopropyl) to probe for lipophilic pockets in the target binding site.

Amide Bioisosteres: Replacing the amide bond with bioisosteres can enhance metabolic stability and modulate physicochemical properties. drughunter.com Common replacements include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles, which can mimic the geometry and hydrogen bonding capabilities of the amide group. drughunter.comnih.gov

Reverse Amides and Sulfonamides: Investigating retro-amide structures or replacing the acetamido group with a sulfonamide moiety (-NHSO₂CH₃) can alter the electronic and conformational properties of the molecule. drughunter.comnih.gov Sulfonamides, for instance, introduce a tetrahedral geometry and different hydrogen bonding characteristics. nih.gov

Table 2: Examples of Acetamido Moiety Diversification

| Original Moiety | Modified Moiety Example | Rationale for Modification | Expected Outcome |

| Acetamido (-NHCOCH₃) | Propionamido (-NHCOCH₂CH₃) | Increase lipophilicity. | Probe for hydrophobic interactions. |

| Acetamido (-NHCOCH₃) | Cyclopropylcarboxamido | Introduce conformational rigidity. | Improve binding affinity and selectivity. |

| Acetamido (-NHCOCH₃) | (1,2,4-Oxadiazol-5-yl)methyl | Enhance metabolic stability against amidases. nih.gov | Increase in vivo half-life. nih.gov |

| Acetamido (-NHCOCH₃) | Methanesulfonamido (-NHSO₂CH₃) | Introduce different geometry and H-bonding. nih.gov | Alter binding mode, potentially improve solubility. nih.gov |

Exploration of Ester Group Variations and Bioisosteric Replacements

The methyl ester group in this compound is a key site for modification, as esters are often rapidly cleaved in vivo by esterase enzymes, which can limit oral bioavailability and duration of action. u-tokyo.ac.jp Research focuses on replacing this group with more metabolically stable bioisosteres that retain or improve biological activity. nih.govcambridgemedchemconsulting.com

Common strategies include:

Ester Homologation: Lengthening the alkyl chain of the ester (e.g., to ethyl or isopropyl ester) can influence solubility and the rate of hydrolysis. This can be a prodrug strategy to improve absorption. nih.gov

Bioisosteric Replacement: A primary strategy involves replacing the ester functionality with groups that are sterically and electronically similar but more resistant to hydrolysis. mdpi.com Heterocyclic rings are common choices. cambridgemedchemconsulting.com

Oxadiazoles: 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are frequently used as ester bioisosteres. cambridgemedchemconsulting.com They can mimic the hydrogen bond accepting properties of the ester carbonyl oxygen while offering significantly improved metabolic stability. cambridgemedchemconsulting.commdpi.com

Other Heterocycles: Other five-membered aromatic rings such as isoxazoles and triazoles have also been successfully employed as ester replacements in various drug discovery programs. cambridgemedchemconsulting.com

The thoughtful application of bioisosteres can address issues of drug metabolism while preserving or enhancing the desired pharmacological effects. nih.gov

Table 3: Bioisosteric Replacements for the Methyl Ester Group

| Original Group | Bioisosteric Replacement | Key Features | Rationale |

| Methyl Ester (-COOCH₃) | 1,3,4-Oxadiazole | Planar, contains H-bond acceptors. cambridgemedchemconsulting.com | Enhance metabolic stability, mimic ester electronics. cambridgemedchemconsulting.com |

| Methyl Ester (-COOCH₃) | 1,2,4-Oxadiazole | Planar, contains H-bond acceptors. cambridgemedchemconsulting.com | Improve pharmacokinetic profile. cambridgemedchemconsulting.com |

| Methyl Ester (-COOCH₃) | N-acylsulfonamide | Non-planar, strong H-bond acceptor. | Introduce different vector for H-bonding. |

| Methyl Ester (-COOCH₃) | Tetrazole | Acidic heterocycle. drughunter.com | Mimic carboxylic acid resulting from ester hydrolysis. drughunter.com |

Synthesis and Evaluation of Hybrid Molecular Architectures

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This strategy aims to produce compounds with a multi-target profile, potentially leading to synergistic effects, improved potency, or the ability to overcome drug resistance. nih.govmdpi.com

In the context of this compound, hybrid molecules could be synthesized by linking its core structure to another biologically active scaffold via a stable linker. mdpi.com The choice of the second pharmacophore depends on the therapeutic goal. For example, linking it to a known anti-inflammatory agent could create a hybrid with dual activities.

The synthesis of such hybrids often involves:

Functionalizing the parent molecule at a suitable position, such as the hydroxyl group or by modifying the acetamido side chain.

Using a linker or spacer to connect the two pharmacophores. Linkers can be simple alkyl chains or more complex structures designed to ensure the correct orientation of each pharmacophore for interacting with its respective target. nih.gov

Employing coupling reactions, such as amide bond formation or "click chemistry," to join the components. mdpi.com

The evaluation of these hybrid molecules requires a broad panel of biological assays to confirm that the activities of the individual pharmacophores are retained or enhanced in the new molecular architecture.

Stereochemical and Conformational Studies of Synthesized Analogues

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule are critical determinants of its biological activity. Even subtle changes in conformation can dramatically affect how a molecule fits into its biological target.

For analogues of this compound, stereochemical and conformational studies are essential, particularly when chiral centers are introduced or when modifications restrict bond rotation.

Conformational Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are used to determine the preferred solution-state conformation of synthesized analogues. nih.govnih.gov Studies on similar picolinamide (B142947) structures have revealed preferences for specific amide geometries (cis/trans) and the relative orientation of the pyridine and phenyl rings. researchgate.net Understanding these preferences is crucial for rational drug design.

Prototropic Tautomerism: For certain substituted pyridines, the position of a proton can shift between two different atoms, a phenomenon known as tautomerism. siftdesk.org This can be influenced by substituents and the solvent. Identifying the dominant tautomeric form is important as different tautomers can have distinct biological activities. siftdesk.org

Chiral Synthesis: If modifications introduce stereocenters, it is necessary to synthesize and evaluate individual enantiomers, as they often exhibit different potencies and pharmacological profiles.

These studies provide a deeper understanding of the spatial requirements for biological activity and guide the design of new analogues with optimized three-dimensional structures for improved target engagement.

Future Perspectives and Emerging Research Avenues for Methyl 6 Acetamido 3 Hydroxypicolinate

Integration with High-Throughput Screening Methodologies

The structure of Methyl 6-acetamido-3-hydroxypicolinate makes it a candidate for inclusion in large chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of hundreds of thousands of compounds to identify potential drug candidates or molecules with other useful properties. nih.gov The future integration of this compound into HTS workflows could be multifaceted.

Libraries of compounds for HTS are often designed to be chemically diverse to maximize the chances of finding a "hit" for a particular biological target. rsc.org The functional groups on this compound—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (acetamido carbonyl and pyridine (B92270) nitrogen), and a methyl ester that can be hydrolyzed—offer multiple points of interaction with biological macromolecules. patsnap.comreddit.com

Future HTS campaigns could assess this compound and its derivatives for various biological activities. A range of in vitro and cellular screening assays have been developed to identify small-molecule inhibitors of protein interactions. nih.gov The data from such screenings, even if negative, would contribute to our understanding of the structure-activity relationships of picolinate (B1231196) derivatives.

| Potential HTS Applications for this compound | Rationale | Example Assay Types |

| Enzyme Inhibition | The picolinate scaffold is present in various enzyme inhibitors. nih.gov | Biochemical assays (e.g., fluorescence, luminescence), Cell-based reporter assays. |

| Protein-Protein Interaction Modulation | The compound's functional groups could disrupt or stabilize protein complexes. | Yeast two-hybrid, FRET (Fluorescence Resonance Energy Transfer), AlphaScreen. nih.gov |

| Antimicrobial Activity | Pyridine derivatives have shown antimicrobial properties. ontosight.ai | Broth microdilution assays against a panel of bacteria and fungi. |

| Phenotypic Screening | Assessing the compound's effect on cell morphology, proliferation, or other observable traits. | High-content imaging, cell viability assays. |

Potential in Novel Therapeutic Strategies (pre-clinical conceptualization)

Based on the known therapeutic activities of related compounds, several hypothetical therapeutic applications for this compound can be conceptualized. Picolinic acid derivatives have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai

The acetamido group is a common feature in many pharmaceuticals and can contribute to a molecule's biological activity and pharmacokinetic properties. nih.govnih.gov For instance, N-substituted acetamides have shown promise in inhibiting certain enzymes linked to diseases. patsnap.com The hydroxyl group on the pyridine ring can also play a crucial role in binding to biological targets.

Conceptually, this compound could be investigated in several therapeutic areas:

Oncology: Picolinic acid derivatives have been investigated for their anticancer properties. nih.govresearchgate.net Future research could explore if this compound or its derivatives can inhibit cancer cell proliferation or induce apoptosis.

Infectious Diseases: The pyridine core is a key component of many antibacterial and antifungal agents. nih.gov The compound could be tested for its ability to inhibit microbial growth, potentially by chelating essential metal ions or inhibiting key enzymes.

Neurodegenerative Diseases: Some hydroxypyridone derivatives have been explored as agents for neurodegenerative diseases due to their metal-chelating properties. nih.gov

It is important to note that the methyl ester form may act as a prodrug, being hydrolyzed in the body to the corresponding carboxylic acid, which may be the active form of the molecule. reddit.com

Advancements in Green Chemistry Approaches for Synthesis

The future synthesis of this compound and its derivatives will likely be guided by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. Several green chemistry approaches are applicable to the synthesis of pyridine derivatives. citedrive.comresearchgate.net

One-pot multicomponent reactions are an efficient way to synthesize complex molecules like pyridine derivatives from simple starting materials in a single step, which can reduce solvent waste and purification steps. nih.govacs.org Microwave-assisted synthesis has also been recognized as a green chemistry tool that can accelerate reaction times and increase yields for the synthesis of pyridine compounds. nih.govacs.org

The use of environmentally friendly solvents, such as water or ethanol, and recyclable catalysts are other key aspects of green chemistry that could be applied to the synthesis of this compound. citedrive.com

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces waste. |

| Use of Safer Solvents | Employing water, ethanol, or solvent-free conditions instead of hazardous organic solvents. | Improves safety and reduces environmental impact. |

| Energy Efficiency | Utilizing microwave irradiation or catalytic reactions that proceed at lower temperatures and pressures. | Reduces energy consumption and costs. |

| Catalysis | Using recyclable catalysts to improve reaction efficiency and reduce waste. | Enhances sustainability. |

Exploration of Applications in Advanced Materials Science

Hydroxypyridine and its derivatives have found applications in materials science, for example, as components of functional polymers, dyes, and sensors. The ability of the hydroxyl and pyridine nitrogen groups to coordinate with metal ions is a key feature that can be exploited in the design of new materials. researchgate.net

Future research could explore the potential of this compound as a building block for advanced materials:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound could act as a ligand to create novel coordination polymers or MOFs with interesting magnetic, optical, or catalytic properties.

Sensors: The hydroxypyridine moiety could be incorporated into sensor molecules for the detection of specific metal ions or anions.

Functional Dyes: The aromatic pyridine core suggests that the compound could be chemically modified to create dyes with specific photophysical properties.

Facilitation of Multidisciplinary Research Collaborations

The exploration of a novel compound like this compound from conceptualization to potential application necessitates a multidisciplinary approach. Effective collaboration between different scientific disciplines will be crucial to unlocking its potential.

Historically, the early stages of drug discovery involve basic research, often conducted in academic settings, to understand disease mechanisms and identify targets. researchgate.net This is followed by applied research, typically in the pharmaceutical industry, to discover and develop drugs. nih.gov More integrated partnerships between academia, government, and industry are becoming increasingly important. researchgate.net

The journey of investigating this compound would benefit from collaborations between:

Synthetic Organic Chemists: To develop efficient and sustainable methods for its synthesis and the creation of derivative libraries.

Medicinal Chemists and Pharmacologists: To design and execute screening campaigns, study its biological activity, and understand its mechanism of action. nih.gov

Materials Scientists: To investigate its potential in the development of new materials.

Computational Chemists and AI Specialists: To model its properties, predict its biological activities, and analyze large datasets from HTS. sanogenetics.com

Such collaborations can accelerate the research process, from initial discovery to potential application, by bringing together diverse expertise and resources. drugtargetreview.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing Methyl 6-acetamido-3-hydroxypicolinate, and how can reaction purity be optimized?

- Methodological Answer : The synthesis of this compound likely involves coupling reactions, such as amide bond formation between 6-amino-3-hydroxypicolinic acid derivatives and acetyl groups. Reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxy-succinimide (NHS) are critical for activating carboxylic acids during coupling . To maximize purity, employ gradient elution via HPLC (using C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the product from side reactions . Post-synthesis, confirm purity via NMR (e.g., verifying acetyl proton signals at δ 2.1–2.3 ppm) and mass spectrometry (exact mass ~225.07 g/mol).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical stability?

- Methodological Answer :

- HPLC : Use reversed-phase chromatography to assess purity and detect degradation products under stress conditions (e.g., elevated temperature or UV exposure) .

- NMR Spectroscopy : Analyze H and C spectra to confirm the hydroxyl (δ 5.5–6.5 ppm) and acetamido (δ 1.9–2.1 ppm) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation and detects trace impurities.

- FT-IR : Verify carbonyl stretches (1650–1750 cm) for ester and amide bonds.

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 4–8 weeks. Monitor degradation via HPLC peak area reduction and identify byproducts using LC-MS. For short-term stability, test solubility in DMSO/PBS mixtures (common in biological assays) and track precipitation over 24 hours.

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

- Methodological Answer : Discrepancies often arise from assay variables like cell line specificity, incubation time, or metabolite interference. To resolve this:

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 or HepG2) and control for pH (e.g., 7.4 PBS buffer) and temperature (37°C) .

- Dose-Response Curves : Perform triplicate experiments with logarithmic dilutions (1 nM–100 µM) to establish EC/IC values.

- Metabolite Profiling : Use LC-MS to check for intracellular degradation products that may influence activity.

Q. What experimental designs improve solubility for pharmacological testing without compromising stability?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PBS or ethanol/saline mixtures (≤10% organic solvent) to enhance solubility while avoiding denaturation of biological targets .

- pH Adjustment : Prepare stock solutions in mildly acidic (pH 5–6) or basic (pH 8–9) buffers, depending on the compound’s pKa (predicted via computational tools like MarvinSketch).

- Surfactant Use : Add polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions in aqueous media.

Q. How to design biophysical interaction studies between this compound and target enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on gold sensor chips (e.g., TFGAs) and measure binding kinetics (k/k) at varying compound concentrations .

- Fluorescence Quenching : Monitor tryptophan fluorescence emission shifts (λ 280 nm) upon ligand binding to estimate binding constants.

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, followed by mutagenesis to validate critical residues.

Data Analysis and Contradiction Management

- Handling Discrepancies in Spectral Data : Cross-validate NMR/HPLC results with independent synthetic batches and reference standards. For unresolved peaks, employ 2D NMR (COSY, HSQC) to assign signals conclusively.

- Statistical Validation : Use ANOVA or t-tests to compare replicate experiments and identify outliers. Report confidence intervals (e.g., 95%) for bioactivity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.